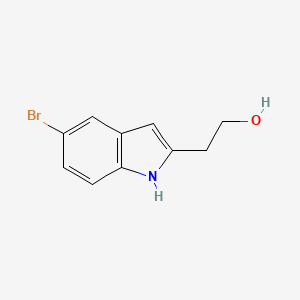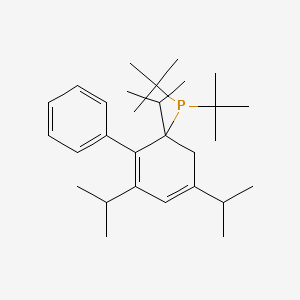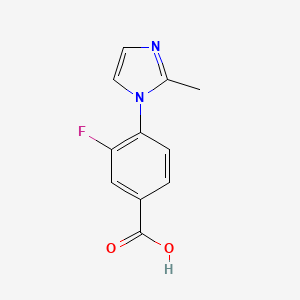
Silylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silylchloride is an inorganic compound with the chemical formula SiCl. It is a colorless, volatile liquid that is used in various industrial and scientific applications. This compound is part of the chlorosilane family and is known for its reactivity and ability to form various silicon-containing compounds.
Preparation Methods
Silylchloride can be synthesized through several methods. One common method involves the direct reaction of silicon with chlorine gas at elevated temperatures. The reaction is typically carried out at temperatures around 600°C: [ \text{Si} + \text{Cl}_2 \rightarrow \text{SiCl}_4 ]
Another method involves the reduction of silicon tetrachloride with hydrogen gas: [ \text{SiCl}_4 + 2\text{H}_2 \rightarrow \text{SiCl}_2 + 2\text{HCl} ]
Industrial production of silicon monochloride often involves the chlorination of silicon-containing materials such as ferrosilicon or silicon carbide. These reactions are carried out in large-scale reactors under controlled conditions to ensure high yields and purity.
Chemical Reactions Analysis
Silylchloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
-
Oxidation: : this compound can be oxidized to form silicon dioxide (SiO2) and chlorine gas: [ \text{SiCl}_2 + \text{O}_2 \rightarrow \text{SiO}_2 + 2\text{Cl}_2 ]
-
Reduction: : this compound can be reduced to elemental silicon using reducing agents such as hydrogen gas: [ \text{SiCl}_2 + 2\text{H}_2 \rightarrow \text{Si} + 2\text{HCl} ]
-
Substitution: : this compound can undergo substitution reactions with various nucleophiles to form different silicon-containing compounds. For example, reaction with water produces silicon dioxide and hydrochloric acid: [ \text{SiCl}_2 + 2\text{H}_2\text{O} \rightarrow \text{SiO}_2 + 2\text{HCl} ]
Scientific Research Applications
Silylchloride has several scientific research applications, particularly in the fields of chemistry, materials science, and nanotechnology. Some notable applications include:
-
Synthesis of Silicon-Based Materials: : this compound is used as a precursor for the synthesis of various silicon-based materials, including silicon nanoparticles, silicon carbide, and silicon nitride. These materials have applications in electronics, optics, and energy storage.
-
Chemical Vapor Deposition (CVD): : this compound is used in chemical vapor deposition processes to produce thin films of silicon and silicon-containing compounds. These films are used in semiconductor devices, solar cells, and protective coatings.
-
Catalysis: : this compound is used as a catalyst or catalyst precursor in various chemical reactions, including polymerization and hydrogenation reactions.
Mechanism of Action
The mechanism of action of silicon monochloride involves its ability to react with various chemical species to form silicon-containing compounds. The reactivity of silicon monochloride is primarily due to the presence of the silicon-chlorine bond, which can be readily broken and replaced by other chemical groups. This allows silicon monochloride to participate in a wide range of chemical reactions, including oxidation, reduction, and substitution reactions.
Comparison with Similar Compounds
Silylchloride can be compared with other silicon halides, such as silicon tetrachloride (SiCl4), silicon tetrafluoride (SiF4), and silicon tetrabromide (SiBr4). While all these compounds contain silicon-halogen bonds, they differ in their reactivity and applications.
-
Silicon Tetrachloride (SiCl4): : Silicon tetrachloride is a colorless liquid used in the production of high-purity silicon and silica. It is less reactive than silicon monochloride and is commonly used in the semiconductor industry.
-
Silicon Tetrafluoride (SiF4): : Silicon tetrafluoride is a colorless gas used in the production of fluorosilicates and as a reagent in organic synthesis. It is more reactive than silicon monochloride and is used in specialized chemical processes.
-
Silicon Tetrabromide (SiBr4): : Silicon tetrabromide is a colorless liquid used in the synthesis of organosilicon compounds. It is less commonly used than silicon monochloride and has more limited applications.
Properties
Molecular Formula |
ClH3Si |
|---|---|
Molecular Weight |
66.56 g/mol |
IUPAC Name |
chlorosilane |
InChI |
InChI=1S/ClH3Si/c1-2/h2H3 |
InChI Key |
KOPOQZFJUQMUML-UHFFFAOYSA-N |
Canonical SMILES |
[SiH3]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


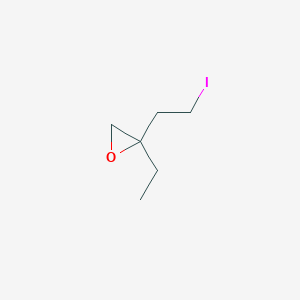
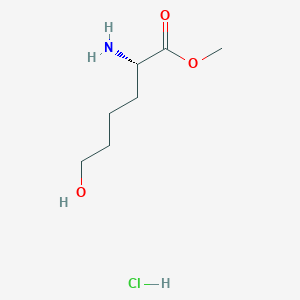
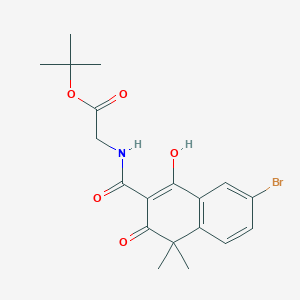
![2-[4-(4-Chlorophenoxy)phenoxy]-1-(1,2-oxazolidin-2-yl)propan-1-one](/img/structure/B8571008.png)

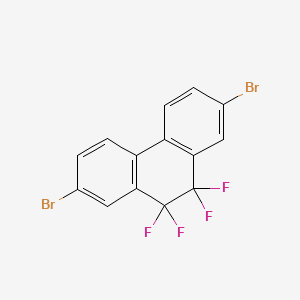

![2(1H)-Pyrimidinimine, 1-[2-(2-bromophenyl)ethyl]-](/img/structure/B8571029.png)
![5-[(3-Methyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B8571034.png)
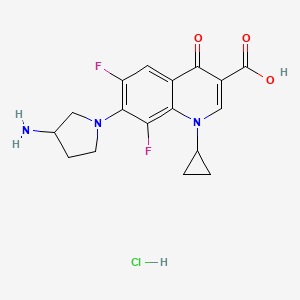
![5-[(3-Amino-1,2-benzoxazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B8571042.png)
